4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide
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Overview
Description
4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide is a complex organic compound with the molecular formula C24H22N2O2 . This compound is known for its unique structural features, which include a benzyl ether group and a hydrazone linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide typically involves a multi-step process. The initial step often includes the formation of the benzyl ether group through the reaction of 4-methylbenzyl alcohol with an appropriate halide under basic conditions. This is followed by the formation of the hydrazone linkage through the condensation of the resulting benzyl ether with a hydrazide derivative in the presence of an acid catalyst. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to ensure consistency and scalability.
Chemical Reactions Analysis
4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with modified functional groups that retain the core structure of the original compound.
Scientific Research Applications
4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity, particularly those involved in oxidative stress and inflammatory responses. The hydrazone linkage in the compound allows it to form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
When compared to similar compounds, 4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide stands out due to its unique combination of structural features and chemical reactivity. Similar compounds include:
4-[(4-methylbenzyl)oxy]-N’-[(E)-3-phenyl-2-propenylidene]benzenecarbohydrazide: This compound differs in the configuration of the propenylidene group, which can influence its reactivity and biological activity.
4-[(4-methylbenzyl)oxy]-N’-[(Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide: The Z-configuration of the propenylidene group in this compound can lead to different chemical and biological properties.
These comparisons highlight the importance of structural nuances in determining the properties and applications of these compounds.
Properties
CAS No. |
320423-65-2 |
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Molecular Formula |
C24H22N2O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methoxy]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C24H22N2O2/c1-19-9-11-21(12-10-19)18-28-23-15-13-22(14-16-23)24(27)26-25-17-5-8-20-6-3-2-4-7-20/h2-17H,18H2,1H3,(H,26,27)/b8-5+,25-17+ |
InChI Key |
YUOMFXDGUWICCH-JVWXNFGLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 |
SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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